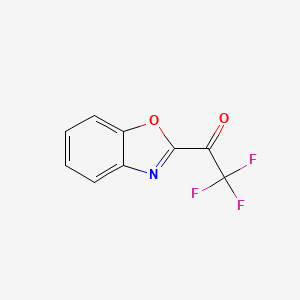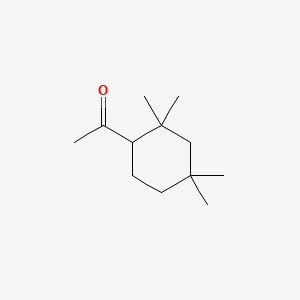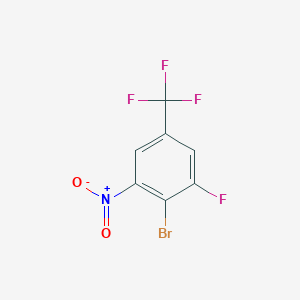![molecular formula C25H31N3O4Si B13430698 2'-Deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine](/img/structure/B13430698.png)
2'-Deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine is a synthetic nucleoside analog. It is a derivative of cytidine, where the 2’-hydroxyl group is replaced by a hydrogen atom, and the 5’-hydroxyl group is protected by a tert-butyldiphenylsilyl (TBDPS) group. This compound is commonly used as an intermediate in the synthesis of modified nucleotides and oligonucleotides, particularly in the field of antisense oligonucleotide (ASO) therapeutics.
Métodos De Preparación
The synthesis of 2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine typically involves the protection of the 5’-hydroxyl group of 2’-deoxycytidine with a tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The reaction yields the desired protected nucleoside after purification by column chromatography.
Análisis De Reacciones Químicas
2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine can undergo various chemical reactions, including:
Deprotection: The TBDPS group can be removed using fluoride ions, typically from tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Substitution: The nucleoside can participate in nucleophilic substitution reactions, where the cytidine base can be modified.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in synthetic applications.
Aplicaciones Científicas De Investigación
2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine is primarily used in the synthesis of modified nucleotides and oligonucleotides. These modified nucleotides are crucial in the development of antisense oligonucleotide (ASO) therapeutics, which are designed to bind to specific RNA sequences and modulate gene expression. This compound serves as a building block in the synthesis of phosphorothioate nucleotides, which are more resistant to nuclease degradation and have improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine is primarily related to its role as an intermediate in the synthesis of ASOs. These ASOs bind to target RNA sequences through Watson-Crick base pairing, leading to the degradation of the RNA or inhibition of its translation. The TBDPS group protects the nucleoside during synthesis, ensuring that the desired modifications are introduced at specific positions.
Comparación Con Compuestos Similares
Similar compounds to 2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine include other protected nucleosides such as:
2’-Deoxy-5’-O-(4,4’-dimethoxytrityl)cytidine: This compound uses a dimethoxytrityl (DMT) group for protection.
2’-Deoxy-5’-O-(tert-butyldimethylsilyl)cytidine: This compound uses a tert-butyldimethylsilyl (TBDMS) group for protection.
The uniqueness of 2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine lies in its use of the TBDPS group, which provides greater stability and resistance to acidic conditions compared to other protecting groups.
Propiedades
Fórmula molecular |
C25H31N3O4Si |
|---|---|
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C25H31N3O4Si/c1-25(2,3)33(18-10-6-4-7-11-18,19-12-8-5-9-13-19)31-17-21-20(29)16-23(32-21)28-15-14-22(26)27-24(28)30/h4-15,20-21,23,29H,16-17H2,1-3H3,(H2,26,27,30)/t20-,21+,23+/m0/s1 |
Clave InChI |
JKZFAPFTDSHITQ-QZNHQXDQSA-N |
SMILES isomérico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](C[C@@H](O3)N4C=CC(=NC4=O)N)O |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)N4C=CC(=NC4=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13430617.png)
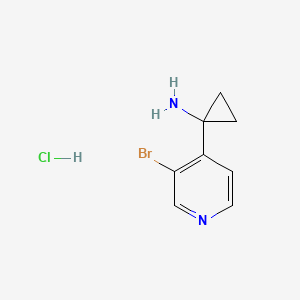
![4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol](/img/structure/B13430620.png)
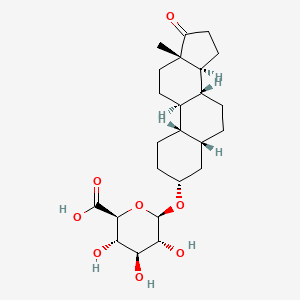
![(3S,3aS,5aS,6R,9aS,9bS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B13430638.png)
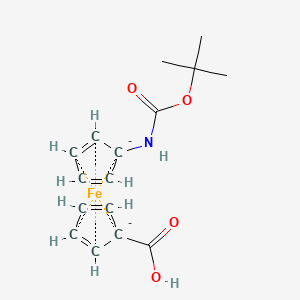
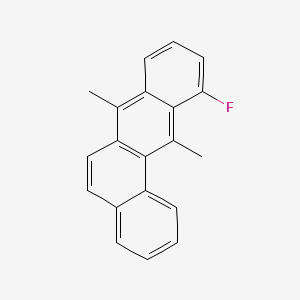
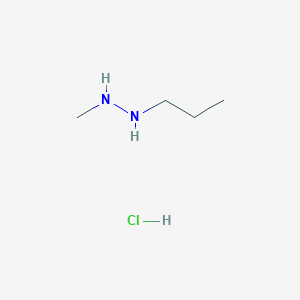
![[3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone](/img/structure/B13430657.png)

